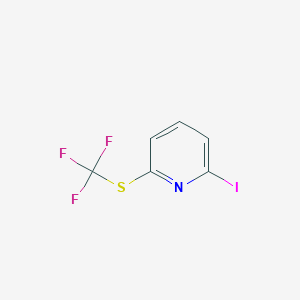

2-Iodo-6-(trifluoromethylthio)pyridine

Description

Significance of Trifluoromethylthiopyridine Derivatives in Contemporary Synthetic Chemistry

Trifluoromethylthiopyridine derivatives are a class of compounds that have garnered significant attention in modern synthetic chemistry. The trifluoromethylthio (-SCF3) group is highly valued for its unique electronic properties and high lipophilicity. This functional group can profoundly influence the physicochemical and biological properties of a molecule, such as its metabolic stability, cell membrane permeability, and binding affinity to biological targets. The introduction of the -SCF3 group into a pyridine (B92270) ring, a common scaffold in pharmaceuticals and agrochemicals, can lead to the development of novel compounds with enhanced efficacy and desirable pharmacokinetic profiles.

Overview of Strategic Halogenation in Pyridine Scaffolds

The halogenation of pyridine rings is a fundamental and powerful strategy in organic synthesis. Halogen atoms, particularly iodine, serve as versatile synthetic handles for a wide range of chemical transformations. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodinated pyridines excellent substrates for various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The strategic placement of an iodine atom on the pyridine ring, as seen in 2-Iodo-6-(trifluoromethylthio)pyridine, opens up a vast chemical space for the synthesis of complex and functionally diverse molecules.

Positioning of this compound within Advanced Heterocyclic Chemistry

This compound is a specialized building block positioned at the intersection of fluorine chemistry and heterocyclic synthesis. Its structure is characterized by a pyridine core substituted with two key functional groups: an iodine atom at the 2-position and a trifluoromethylthio group at the 6-position. This unique arrangement makes it a highly valuable intermediate for the synthesis of advanced heterocyclic compounds. The trifluoromethylthio group imparts specific steric and electronic properties, while the iodo group provides a reactive site for further molecular elaboration. This combination allows synthetic chemists to introduce the trifluoromethylthiopyridine motif into larger, more complex molecular architectures, facilitating the exploration of new chemical entities with potential applications in various fields of chemical research.

Chemical Profile of this compound

While specific experimental data for this compound is not widely available in the literature, its basic physicochemical properties can be estimated based on its structure.

| Property | Value |

| Molecular Formula | C₆H₃F₃INS |

| Molecular Weight | 289.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthetic Approaches

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a plausible synthetic route can be inferred from established methods for the trifluoromethylthiolation and iodination of pyridine derivatives. A potential two-step approach could involve:

Trifluoromethylthiolation of a Pyridine Precursor: Starting from a suitable pyridine derivative, such as 2-aminopyridine (B139424) or 2-chloropyridine, the trifluoromethylthio group can be introduced. Various reagents and methods have been developed for this transformation, including:

Electrophilic Trifluoromethylthiolating Reagents: Reagents such as N-(trifluoromethylthio)phthalimide or trifluoromethanesulfenyl chloride can be used to introduce the -SCF3 group onto the pyridine ring.

Copper-Mediated Trifluoromethylthiolation: A copper(I) trifluoromethylthiolate complex, often stabilized by ligands like 2,2'-bipyridine, can react with an iodopyridine precursor to yield the trifluoromethylthiolated product. rsc.org

Iodination of the Trifluoromethylthiolated Pyridine: Once the trifluoromethylthio group is in place, the resulting 2-(trifluoromethylthio)pyridine can be iodinated. Standard iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of an activating agent can be employed to introduce the iodine atom at the 6-position, ortho to the nitrogen atom. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Applications in Cross-Coupling Reactions

The presence of the iodine atom at the 2-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org this compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate 2-aryl- or 2-vinyl-6-(trifluoromethylthio)pyridines. This reaction is highly tolerant of various functional groups, making it a powerful tool in the late-stage functionalization of complex molecules. mdpi.commdpi.com

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield 2-alkynyl-6-(trifluoromethylthio)pyridines. researchgate.net This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing structures. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. researchgate.netacs.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines in the presence of a palladium catalyst and a base. This provides a direct route to 2-amino-6-(trifluoromethylthio)pyridine derivatives, which are important substructures in many biologically active compounds. nih.gov

Utility in the Synthesis of Complex Molecules

While specific examples of the use of this compound in the synthesis of complex molecules are not prominently reported, its structural features suggest significant potential as a key building block. The ability to undergo a variety of cross-coupling reactions allows for the facile introduction of the 6-(trifluoromethylthio)pyridine-2-yl moiety into larger and more intricate molecular systems. This makes it a valuable tool for medicinal chemists and materials scientists in the design and synthesis of novel compounds with tailored properties. The trifluoromethylthio group can enhance biological activity and improve pharmacokinetic profiles, while the pyridine core is a common feature in many established drugs and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C6H3F3INS |

|---|---|

Molecular Weight |

305.06 g/mol |

IUPAC Name |

2-iodo-6-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C6H3F3INS/c7-6(8,9)12-5-3-1-2-4(10)11-5/h1-3H |

InChI Key |

VNBYRRQUVLSYTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)I)SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 6 Trifluoromethylthio Pyridine

Precursor Synthesis and Pyridine (B92270) Ring Construction Approaches

The assembly of the core pyridine structure is a critical first step. Various classical and modern organic chemistry reactions can be employed to construct the pyridine ring, which is then further functionalized.

Pyridine Ring Assembly via Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. While versatile, this method typically yields dihydropyridines that require a subsequent oxidation step to form the aromatic pyridine ring. For preparing a precursor for 2-Iodo-6-(trifluoromethylthio)pyridine, the starting materials would need to be carefully chosen to allow for the later introduction of the iodo and trifluoromethylthio groups at the 2 and 6 positions.

Another relevant approach is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-diketone to produce a 2-pyridone. These pyridones can then serve as versatile intermediates for further transformations into halopyridines.

Cycloaddition Reactions for Pyridine Core Formation

Cycloaddition reactions offer an alternative and often elegant way to construct the pyridine ring. For example, [4+2] cycloaddition reactions (Diels-Alder reactions) between a 1,3-diene and a nitrile can furnish the pyridine skeleton. The substituents on the diene and nitrile dictate the substitution pattern on the final pyridine product. By selecting appropriately substituted precursors, it is possible to build a pyridine ring with functionalities that can be converted to the desired iodo and trifluoromethylthio groups.

Functionalized Pyridine Precursors

A more common and direct approach involves the modification of a pre-existing, commercially available pyridine derivative. This strategy bypasses the complexities of de novo ring synthesis. A plausible precursor for the synthesis of this compound is 2,6-diiodopyridine (B1280989) or a suitably protected 6-amino-2-iodopyridine.

The synthesis of 2,6-diiodopyridine can be achieved from 2,6-diaminopyridine (B39239) via a double Sandmeyer reaction. This classical transformation involves the diazotization of the amino groups with a nitrite (B80452) source in the presence of an acid, followed by the introduction of iodine using a reagent like potassium iodide.

| Precursor | Reagents | Product | Notes |

| 2,6-Diaminopyridine | 1. NaNO₂, H₂SO₄2. KI | 2,6-Diiodopyridine | A two-step, one-pot reaction. |

| 2-Amino-6-chloropyridine | 1. NaNO₂, H₂SO₄2. KI | 2-Iodo-6-chloropyridine | A similar Sandmeyer approach on a different precursor. |

Strategies for Introduction of the Trifluoromethylthio (SCF₃) Moiety

The introduction of the trifluoromethylthio group is a key step and can be achieved through various trifluoromethylthiolation methods. The choice of method often depends on the nature of the pyridine precursor.

Direct Trifluoromethylthiolation Techniques

Direct trifluoromethylthiolation involves the reaction of a suitable pyridine substrate with a reagent that can deliver the SCF₃ group.

Electrophilic trifluoromethylthiolation is a powerful method that utilizes reagents capable of delivering an "SCF₃⁺" equivalent to a nucleophilic substrate. In the context of synthesizing this compound, a precursor such as 2-iodopyridine (B156620) could potentially be activated to become more nucleophilic, or a precursor with a nucleophilic handle could be used.

Recent advancements have led to the development of several electrophilic trifluoromethylthiolating reagents. These include hypervalent iodine compounds and N-(trifluoromethylthio)amides or -imides. For instance, a hypervalent iodine reagent can react with a nucleophile to transfer the trifluoromethylthio group.

A plausible synthetic route could involve the selective reaction of 2,6-diiodopyridine with a nucleophilic trifluoromethylthiolating agent, such as silver trifluoromethanethiolate (AgSCF₃), where one of the iodo groups is displaced. Alternatively, a more reactive precursor, like a 2-iodo-6-lithiopyridine, could be generated in situ and then quenched with an electrophilic trifluoromethylthiolating reagent.

Another potential strategy involves starting with 6-amino-2-iodopyridine. The amino group can be converted into a diazonium salt, which can then undergo a Sandmeyer-type reaction with a trifluoromethylthiol source.

| Starting Material | Reagent | Product | Reaction Type |

| 2,6-Diiodopyridine | AgSCF₃ | This compound | Nucleophilic Aromatic Substitution |

| 2-Iodo-6-lithiopyridine | Electrophilic SCF₃ Reagent | This compound | Nucleophilic Attack |

| 6-Amino-2-iodopyridine | 1. NaNO₂, H⁺2. KSCF₃ or similar | This compound | Sandmeyer-type Reaction |

It is important to note that the regioselectivity of these reactions is crucial, and reaction conditions would need to be carefully optimized to favor the formation of the desired 2,6-disubstituted product. The electronic properties of the pyridine ring, influenced by the existing iodo substituent, would play a significant role in directing the incoming trifluoromethylthio group.

Nucleophilic Trifluoromethylthiolation Methods

Nucleophilic trifluoromethylthiolation is a prominent strategy for introducing the SCF₃ group onto an aromatic ring. This typically involves the reaction of a suitable nucleophilic trifluoromethylthiolating agent with an electrophilic pyridine precursor, such as a halopyridine. The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions, facilitates nucleophilic aromatic substitution (SNAr).

One common approach employs a trifluoromethanethiolate salt, such as silver trifluoromethylthiolate (AgSCF₃) or copper(I) trifluoromethylthiolate (CuSCF₃), as the nucleophilic source. These reagents can displace a halide, typically chloride or fluoride (B91410), from the pyridine ring. For instance, the reaction of 2,6-dichloropyridine (B45657) with a trifluoromethylthiolating agent could potentially yield 2-chloro-6-(trifluoromethylthio)pyridine. The reactivity of the starting halopyridine is crucial, with fluorides and chlorides being good leaving groups for SNAr reactions.

Research has shown that the CF₃S⁻ anion can be generated from precursors like thiocarbonyl difluoride and reacted with highly fluorinated pyridines. For example, pentafluoropyridine (B1199360) reacts with the CF₃S⁻ anion to yield tetrafluoro-4-(trifluoromethylthio)pyridine, demonstrating the viability of nucleophilic substitution for introducing the SCF₃ group onto a pyridine ring.

Table 1: Examples of Nucleophilic Trifluoromethylthiolation Reactions

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| 2,6-Dichloropyridine | AgSCF₃ or CuSCF₃ | 2-Chloro-6-(trifluoromethylthio)pyridine | A plausible route to a key intermediate. |

Radical Trifluoromethylthiolation Protocols

Radical-based methods offer an alternative pathway for the introduction of the trifluoromethylthio group. These reactions typically involve the generation of the trifluoromethylthio radical (•SCF₃), which then reacts with the pyridine substrate. Various reagents and conditions can be employed to generate the •SCF₃ radical, often involving photoredox catalysis or the use of radical initiators.

While direct C-H trifluoromethylthiolation of pyridine can occur, controlling the regioselectivity can be challenging. However, for specific applications, radical pathways can be effective. For instance, persulfate-promoted radical cascade reactions involving AgSCF₃ have been used to achieve trifluoromethylthiolation and cyclization of indole (B1671886) derivatives. Although not a direct trifluoromethylthiolation of a simple pyridine, this illustrates the utility of radical-based approaches.

One-Pot Synthetic Sequences for SCF₃ Incorporation

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer an efficient approach to complex molecules. For the synthesis of trifluoromethylthiolated pyridines, a one-pot procedure could involve the in-situ generation of the trifluoromethylthiolating reagent followed by its reaction with the pyridine substrate.

For example, a multi-component reaction could be designed where a suitable pyridine precursor reacts with a source of the SCF₃ group and other reagents to build the desired functionality in a single synthetic operation. While a specific one-pot synthesis for this compound is not prominently described, the principles of one-pot synthesis are widely applied in heterocyclic chemistry and could be adapted for this target.

Site-Selective Trifluoromethylthiolation Strategies

Achieving site-selectivity in the functionalization of pyridines is a key challenge in their synthesis. For the preparation of this compound, it is crucial to control the introduction of the SCF₃ group to the C6 position. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C6 positions.

When starting with a 2-substituted pyridine, the existing substituent can influence the regioselectivity of the subsequent trifluoromethylthiolation. For example, if starting with 2-chloropyridine, nucleophilic trifluoromethylthiolation would likely occur at the C6 position due to electronic activation and steric factors. Directed metalation strategies can also be employed to achieve site-selectivity, where a directing group guides a metalating agent to a specific position, which can then be functionalized.

Methodologies for Iodination at the C2 Position of Pyridine

Once the trifluoromethylthio group is installed at the C6 position, the next critical step is the introduction of an iodine atom at the C2 position. Several methods are available for the iodination of pyridine rings.

Regioselective Iodination Processes

Direct C-H iodination of a pyridine ring already bearing a 6-(trifluoromethylthio) substituent is a potential route. However, controlling the regioselectivity of electrophilic or radical iodination can be difficult, often leading to a mixture of isomers. Radical-based C-H iodination protocols for pyridines have been developed and typically show a preference for the C3 and C5 positions. youtube.com Therefore, achieving selective iodination at the C2 position via a direct C-H functionalization approach would be challenging.

A more reliable method for regioselective iodination is to start with a precursor that has a functional group at the C2 position that can be readily converted to an iodine atom. A prime example is the use of an amino group, which can be transformed into an iodo group via the Sandmeyer reaction.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, in this case, iodide. organic-chemistry.org Starting with 6-(trifluoromethylthio)pyridin-2-amine, treatment with a diazotizing agent (such as sodium nitrite in an acidic medium) would generate the corresponding diazonium salt. Subsequent reaction with an iodide source, typically potassium iodide, would yield the desired this compound. This method offers excellent regiocontrol as the position of the iodine is determined by the initial position of the amino group.

Table 2: Sandmeyer Iodination of an Aminopyridine Derivative

| Starting Material | Reagents | Product | Key Transformation |

|---|

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, is a powerful method for the synthesis of iodoarenes from the corresponding chloro or bromo derivatives. wikipedia.org This reaction is typically an equilibrium process, but it can be driven to completion by using a large excess of the iodide salt or by taking advantage of the differential solubility of the halide salts.

For the synthesis of this compound, a plausible route would involve the initial synthesis of 2-chloro-6-(trifluoromethylthio)pyridine. This intermediate could then be subjected to a halogen exchange reaction with an iodide source, such as sodium iodide or potassium iodide. The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide. For aromatic halides, the Finkelstein reaction may require a catalyst, such as copper(I) iodide, to facilitate the substitution. wikipedia.org

Table 3: Halogen Exchange Reaction for the Synthesis of an Iodopyridine

| Starting Material | Reagents | Product | Reaction Type |

|---|

Iodination of Pyridine N-Oxides

The activation of the pyridine ring towards electrophilic substitution can be effectively achieved through the formation of a pyridine N-oxide. wikipedia.org The N-oxide functionality alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to attack by electrophiles. scripps.edu This strategy can be hypothetically applied to the synthesis of this compound.

A plausible synthetic sequence would begin with the precursor, 2-(trifluoromethylthio)pyridine. This starting material would first be oxidized to form 2-(trifluoromethylthio)pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids such as peroxybenzoic acid or m-chloroperoxybenzoic acid (mCPBA). wikipedia.org

Once the N-oxide is formed, it can be subjected to iodination. While direct iodination of pyridine is often challenging, the activated N-oxide substrate facilitates this reaction. Treatment of the N-oxide with reagents like phosphorus oxychloride and iodine can introduce an iodine atom at the 2- or 4-position. wikipedia.org A subsequent deoxygenation step, often achievable with reagents like phosphorus trichloride (B1173362) (PCl₃), would yield the final iodinated pyridine derivative. A radical-based direct C-H iodination protocol has also been developed for various pyridine derivatives, which could present an alternative pathway. rsc.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a disubstituted pyridine like this compound can be approached through either convergent or divergent strategies, although linear (divergent) sequences are more common for such structures. The primary strategic consideration is the order in which the two distinct functional groups are introduced.

A potential linear route could start from a readily available precursor like 2,6-dichloropyridine or 2,6-dibromopyridine. One halogen could be selectively substituted first. For instance, a nucleophilic aromatic substitution reaction using a trifluoromethanethiolate source could displace one of the halogens to install the SCF₃ group. The trifluoromethylthiolate anion (CF₃S⁻) can be generated from precursors like thiocarbonyl difluoride and a fluoride source. rsc.org The remaining halogen at the 6-position could then be converted to an iodo group, potentially via a halogen-exchange reaction or a transition metal-catalyzed process.

Alternatively, the iodine could be introduced first. For example, starting with 2-amino-6-chloropyridine, a Sandmeyer reaction could be employed to convert the amino group into an iodo group, yielding 2-iodo-6-chloropyridine. The subsequent step would involve the nucleophilic substitution of the remaining chlorine atom with the trifluoromethylthio group. The choice of route would depend on the relative reactivity of the intermediates and the conditions required for each transformation.

For a key transformation, such as the nucleophilic substitution of a halogen with a trifluoromethylthiolate anion, several variables could be optimized. A factorial design could evaluate the impact of each parameter and any interactions between them. nih.gov For example, the reaction could be tested at different temperatures and with varying equivalents of the nucleophile to identify conditions that maximize conversion while minimizing the formation of impurities.

Table 1: Hypothetical Optimization of Nucleophilic Aromatic Substitution

| Entry | Temperature (°C) | Equivalents of CF₃SNa | Solvent | Time (h) | Yield (%) |

| 1 | 80 | 1.2 | DMF | 12 | 65 |

| 2 | 80 | 1.5 | DMF | 12 | 78 |

| 3 | 100 | 1.2 | DMF | 8 | 72 |

| 4 | 100 | 1.5 | DMF | 8 | 85 |

| 5 | 100 | 1.5 | NMP | 8 | 89 |

This is an interactive data table. You can sort and filter the data to analyze the results of the hypothetical optimization study.

The isolation and purification of the product at each stage also represent critical points for optimization. Challenges such as the removal of high-boiling solvents like sulfolane (B150427) can be addressed by developing specific workup procedures, such as precipitation by adding an anti-solvent. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to create more sustainable and environmentally benign processes. ijarsct.co.innih.gov For the synthesis of this compound, several green chemistry principles can be applied.

One key area is the choice of solvents. Traditional syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Green chemistry encourages the replacement of these solvents with more environmentally friendly alternatives, such as dimethyl carbonate or cyclopentyl methyl ether, or even performing reactions in water or under solvent-free conditions. unibo.it

Another principle is maximizing atom economy by designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. mlsu.ac.in Direct C-H functionalization reactions, for example, are highly atom-economical as they avoid the pre-functionalization of substrates, thus reducing waste. rsc.org The use of catalytic rather than stoichiometric reagents also aligns with green chemistry principles by reducing waste and often enabling milder reaction conditions.

Catalytic Systems and Reaction Conditions for Enhanced Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of reactions in organic synthesis. Both transition-metal and metal-free catalytic systems can be envisioned for the synthesis of this compound.

Transition metals, particularly palladium and copper, are widely used in cross-coupling reactions to form C-C, C-N, and C-S bonds. uva.es A key step in the synthesis of the target molecule could involve a copper-catalyzed trifluoromethylthiolation. For instance, an aryl iodide or bromide can react with a trifluoromethylthiolating agent in the presence of a copper catalyst to form the desired C-S bond. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Negishi couplings, are fundamental for constructing complex molecules. uva.es While not directly applicable for installing the iodo or SCF₃ groups in this specific case, related palladium-catalyzed C-S cross-coupling reactions have been developed. A hypothetical route could involve the coupling of an appropriately substituted pyridine with a trifluoromethylthiolating reagent using a palladium catalyst with specialized ligands like XPhos. mdpi.com

Table 2: Potential Transition Metal-Catalyzed Systems

| Reaction Type | Catalyst | Ligand | Reactants | Purpose |

| Trifluoromethylthiolation | CuI | None/TMEDA | 2,6-Diiodopyridine + AgSCF₃ | Selective formation of C-S bond |

| C-S Coupling | Pd₂(dba)₃ | Xantphos | 2-Iodo-6-bromopyridine + HSCF₃ | Formation of C-S bond |

| Halogen Exchange | CuI | N/A | 2-Bromo-6-(SCF₃)pyridine + NaI | Conversion of bromide to iodide |

This interactive table summarizes potential catalytic systems that could be employed in the synthesis.

To avoid the cost and potential product contamination associated with transition metals, metal-free catalytic approaches have gained significant attention. For the synthesis of this compound, metal-free methods for iodination are particularly relevant.

A direct C-H iodination of a 2-(trifluoromethylthio)pyridine precursor could potentially be achieved under metal-free, radical-based conditions. rsc.org Such methods often use a simple iodine source in the presence of an oxidant. Additionally, hypervalent iodine reagents can be used to mediate a variety of transformations under mild and metal-free conditions, offering another avenue for the functionalization of heterocyclic compounds. researchgate.net These reagents could be employed to facilitate either the iodination step or other key bond-forming reactions in the synthetic sequence.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation for the synthesis of halogenated and sulfur-containing pyridine derivatives has been an area of active research. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, methodologies for analogous transformations suggest plausible and efficient synthetic routes.

Detailed Research Findings

Research into the microwave-assisted synthesis of related compounds provides a framework for the potential preparation of this compound. The primary strategies would likely involve either the introduction of the trifluoromethylthio group onto a pre-iodinated pyridine scaffold or the iodination of a pyridine ring already possessing the trifluoromethylthio substituent.

One plausible approach is the microwave-promoted nucleophilic aromatic substitution (SNAr) of a di-halopyridine. For instance, starting with 2,6-diiodopyridine, a selective substitution at one of the iodo positions with a trifluoromethylthiolate source, such as silver(I) trifluoromethanethiolate (AgSCF3) or copper(I) trifluoromethanethiolate (CuSCF3), could be significantly accelerated under microwave irradiation. Microwave energy can enhance the rate of this type of nucleophilic substitution, allowing for shorter reaction times and potentially higher selectivity compared to traditional heating.

Alternatively, a microwave-assisted Sandmeyer-type reaction could be employed. This would involve the diazotization of 2-amino-6-(trifluoromethylthio)pyridine followed by a displacement of the diazonium group with iodide. The Sandmeyer reaction is a classic method for introducing halides onto aromatic rings and can be promoted by microwave heating, leading to faster conversions and cleaner reactions. nih.govorganic-chemistry.orgwikipedia.org The use of microwave irradiation in such transformations is known to efficiently promote the decomposition of the diazonium salt and the subsequent radical-nucleophilic substitution. wikipedia.org

The table below outlines hypothetical, yet plausible, reaction conditions for the microwave-assisted synthesis of this compound based on analogous reactions reported in the literature for the synthesis of halopyridines and aryl trifluoromethylthioethers.

| Starting Material | Reagents | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,6-Diiodopyridine | AgSCF3, Cs2CO3 | DMF | 100-150 | 120-140 | 15-30 | 60-75 |

| 2-Amino-6-(trifluoromethylthio)pyridine | NaNO2, KI, H2SO4 (aq.) | Water/Acetonitrile (B52724) | 80-120 | 80-100 | 5-15 | 55-70 |

The data presented in the table is illustrative and based on typical conditions for microwave-assisted nucleophilic aromatic substitutions and Sandmeyer reactions. Actual experimental conditions would require optimization to achieve the best results for the synthesis of this compound. The advantages of using microwave irradiation, such as rapid heating and precise temperature control, make it a highly attractive method for exploring these synthetic pathways. youtube.com

Mechanistic Investigations of Reactions Involving 2 Iodo 6 Trifluoromethylthio Pyridine

Elucidation of Reaction Pathways and Transition States

While specific experimental or computational studies on the reaction pathways and transition states for 2-Iodo-6-(trifluoromethylthio)pyridine are not extensively documented in publicly available literature, mechanistic insights can be inferred from the reactivity of analogous 2-halopyridines and compounds bearing trifluoromethylthio groups. Reactions involving this substrate are likely to proceed through several key pathways, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and potentially radical-mediated processes.

For a typical SNAr reaction, the pathway would involve the nucleophilic attack at the C2 carbon, bonded to the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the iodide leaving group restores the aromaticity of the pyridine (B92270) ring. Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the energetic profiles of such reactions. These studies can model the structures of transition states and intermediates, providing insights into the reaction barriers and kinetics. For related halopyridines, DFT calculations have been used to determine whether the mechanism is a classic two-step process or a concerted SNAr reaction.

Transition states in these reactions would be characterized by the partial formation of the new bond with the incoming nucleophile and partial breaking of the carbon-iodine bond. The geometry and energy of these transition states are influenced by both the attacking nucleophile and the substituents on the pyridine ring.

Role of the Iodine Substituent in Directing Reactivity

The iodine atom at the 2-position of the pyridine ring plays a multifaceted role in directing the reactivity of this compound. Primarily, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The C-I bond is the weakest among the carbon-halogen bonds, facilitating its cleavage.

In SNAr reactions of 2-halopyridines, the reactivity order of the halogens (F > Cl > Br > I) can be observed when the first step (nucleophilic attack) is rate-determining, due to the high electronegativity of fluorine stabilizing the intermediate. However, in cases where the second step (loss of the leaving group) is rate-determining, the order can be reversed. For 2-iodopyridines, the ease of C-I bond cleavage often makes them highly reactive substrates.

Furthermore, the iodine substituent is pivotal in a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. In these reactions, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the C-I bond, a step that is generally facile for iodoarenes. This versatility makes this compound a valuable building block in organic synthesis. The position of the iodine at C2 directs these functionalizations to that specific location on the pyridine ring.

Influence of the Trifluoromethylthio Group on Electronic Properties and Reactivity

The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 6-position of the pyridine ring has a profound impact on the electronic properties and, consequently, the reactivity of this compound.

The strong electron-withdrawing nature of the -SCF3 group deactivates the pyridine ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. By withdrawing electron density from the ring, it stabilizes the negative charge developed in the Meisenheimer intermediate formed during SNAr, thereby lowering the activation energy of the reaction. The activating effect of an electron-withdrawing group is most pronounced when it is positioned ortho or para to the site of nucleophilic attack. In this case, the 6-position is ortho to the nitrogen and meta to the C2-iodine, but its influence is still significant across the ring.

The electronic effect of the -SCF3 group can be quantified by its Hammett parameter. The trifluoromethylthio group has a large positive Hammett constant (σp ≈ 0.50), indicating its strong electron-withdrawing character through both inductive and resonance effects. This electronic perturbation is key to understanding the reactivity patterns of the molecule.

| Substituent | σm | σp |

|---|---|---|

| -I | 0.35 | 0.18 |

| -SCF3 | 0.40 | 0.50 |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

Studies on Pyridine Ring Activation and Dearomatization-Rearomatization Sequences

Activation of the pyridine ring is often a prerequisite for its functionalization, especially when the ring itself is the nucleophile or when undergoing transformations that disrupt its aromaticity. For this compound, the inherent electron deficiency due to the nitrogen atom and the -SCF3 group makes it susceptible to nucleophilic attack.

Further activation can be achieved by N-alkylation or N-oxidation to form a pyridinium (B92312) salt or a pyridine N-oxide, respectively. These modifications dramatically increase the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles. For instance, the formation of the N-oxide would activate the 2- and 6-positions for nucleophilic attack. Subsequent deoxygenation would restore the pyridine ring.

Dearomatization-rearomatization sequences provide a powerful strategy for the synthesis of highly substituted pyridines that are otherwise difficult to access. This typically involves the addition of a nucleophile to an activated pyridine ring to form a dihydropyridine (B1217469) intermediate. This dearomatized intermediate can then react with an electrophile. A final elimination or oxidation step leads to a rearomatized, more highly substituted pyridine. While specific studies on this compound in this context are scarce, the electronic nature of this molecule makes it a plausible candidate for such reaction sequences.

Radical Pathways and Single-Electron Transfer Mechanisms

Beyond ionic pathways, reactions involving this compound may also proceed through radical mechanisms. Aryl iodides are known to be precursors for aryl radicals under various conditions, including photochemical, thermal, or radical initiator-induced reactions.

Single-electron transfer (SET) is another plausible mechanism, particularly in reactions with certain nucleophiles or under photoredox catalysis. An SET from a donor to the this compound molecule could lead to the formation of a radical anion. This intermediate could then fragment, losing an iodide ion to generate a pyridyl radical. This radical could then participate in subsequent bond-forming reactions.

The trifluoromethylthiolation of aryl iodides has been reported to proceed via a radical pathway, suggesting that the reverse reaction, involving the generation of a pyridyl radical from this compound, is mechanistically feasible. The presence of the -SCF3 group could also influence the stability and reactivity of any radical intermediates formed.

Nucleophilic and Electrophilic Activation Modes

The reactivity of this compound can be understood in terms of its activation towards either nucleophiles or electrophiles.

Nucleophilic Activation: As discussed, the pyridine ring is electronically deficient and is thus activated towards attack by nucleophiles. This is the basis for SNAr reactions where the iodine is displaced. The activation is enhanced by the -SCF3 group.

Electrophilic Activation: While the pyridine ring itself is deactivated towards electrophilic attack, activation of external reagents can lead to reactions. For example, in cross-coupling reactions, the activation of the palladium catalyst is the key initial step. In potential radical reactions, the activation might involve the generation of a radical initiator. Furthermore, activation of the pyridine nitrogen through protonation or Lewis acid coordination would further enhance the ring's electrophilicity at the carbon positions.

| Activation Mode | Activating Agent/Condition | Resulting Reaction Type |

|---|---|---|

| Nucleophilic Attack on Ring | Strong Nucleophile (e.g., RO-, RNH2) | Nucleophilic Aromatic Substitution (SNAr) |

| Activation of C-I Bond | Pd(0) Catalyst | Cross-Coupling (e.g., Suzuki, Stille) |

| Radical Generation | Radical Initiator (e.g., AIBN), Light | Radical Substitution/Addition |

| Pyridine Ring Activation | Alkylating Agent, Oxidizing Agent (for N-oxide) | Enhanced Nucleophilic Attack |

| Single-Electron Transfer | Photoredox Catalyst, Strong Reductant | Radical Ion Formation and Subsequent Reactions |

Intermediate Characterization and Detection in Reaction Mechanisms

The direct characterization and detection of reactive intermediates are fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, this would entail the use of various spectroscopic and analytical techniques.

In the case of an SNAr mechanism, the key intermediate is the Meisenheimer complex. While often transient, in some cases, these complexes can be observed at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Changes in the chemical shifts of the pyridine ring protons upon addition of a nucleophile can provide evidence for the formation of this intermediate.

For transition-metal-catalyzed reactions, the intermediates are organometallic species, such as Pd(II) complexes formed after oxidative addition. These can be studied using techniques like 31P NMR if phosphine (B1218219) ligands are employed, and in some instances, can be isolated and characterized by X-ray crystallography.

Radical intermediates are typically short-lived and are often detected indirectly through trapping experiments (e.g., with TEMPO) or by spectroscopic methods like Electron Paramagnetic Resonance (EPR) spectroscopy. Computational chemistry also plays a vital role in predicting the structures and properties of these transient species.

Reactivity Profiles and Transformation Pathways of 2 Iodo 6 Trifluoromethylthio Pyridine

Cross-Coupling Reactions

The carbon-iodine bond in 2-iodo-6-(trifluoromethylthio)pyridine serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the construction of complex molecules for various applications, including pharmaceuticals and materials science.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position. While specific examples for this exact substrate are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling of 2-halopyridines are well-established.

Typically, the reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the iodopyridine with a boronic acid or boronate ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-100 |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 90-110 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 |

Note: This table represents general conditions and may require optimization for this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling provides a direct route to 2-alkynyl-6-(trifluoromethylthio)pyridine derivatives by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

The resulting alkynylated pyridines are versatile intermediates that can undergo further transformations, making the Sonogashira coupling a valuable tool in synthetic chemistry. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp to 60 |

| Pd(OAc)₂ | CuI | Piperidine | DMF | Room Temp |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-80 |

Note: This table represents general conditions and may require optimization for this compound.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings offer alternative methods for the formation of carbon-carbon bonds from this compound.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The reaction of this compound with an organozinc halide in the presence of a palladium or nickel catalyst would yield the corresponding 2-substituted pyridine (B92270).

The Stille coupling employs organostannane reagents. A key advantage of the Stille reaction is the stability of the organostannanes to air and moisture. The coupling of this compound with an organotin compound, catalyzed by a palladium complex, would provide access to a diverse range of substituted pyridines.

While specific data for this compound in these reactions is scarce in the literature, the general applicability of these methods to 2-halopyridines is well-documented.

C-H Functionalization Strategies

Direct C-H functionalization represents an increasingly important and atom-economical approach to the synthesis of complex molecules. In the context of pyridine derivatives, palladium-catalyzed C-H activation can be employed to introduce new substituents. While direct C-H functionalization of the pyridine ring of this compound itself is a complex challenge, this substrate can act as a coupling partner in C-H arylation reactions of other aromatic systems. For instance, a palladium catalyst could facilitate the coupling of this compound with an arene that has an activatable C-H bond, leading to the formation of a biaryl structure.

Overcoming the "2-Pyridyl Problem" in Cross-Coupling

The cross-coupling of 2-substituted pyridines often presents challenges known as the "2-pyridyl problem". chemrxiv.orgresearchgate.netresearchgate.net This can manifest as low yields, catalyst inhibition, or undesired side reactions. The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, interfering with the catalytic cycle. chemrxiv.org This coordination can hinder the oxidative addition and reductive elimination steps.

Several strategies have been developed to mitigate the "2-pyridyl problem":

Use of specific ligands: Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

Choice of catalyst: Different palladium precursors and catalyst systems can exhibit varying efficiencies in the coupling of 2-halopyridines.

Reaction conditions: Optimization of the base, solvent, and temperature can significantly impact the outcome of the reaction.

Use of alternative coupling partners: In some cases, using alternative organometallic reagents in reactions like the Negishi or Stille coupling can be more effective than the more common Suzuki-Miyaura coupling.

By carefully selecting the reaction conditions, the challenges associated with the "2-pyridyl problem" can often be overcome, enabling the efficient synthesis of 2-substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing trifluoromethylthio group, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the leaving group (iodide), proceeding through a Meisenheimer-like intermediate.

The iodide is a good leaving group, and the presence of the activating trifluoromethylthio group at the 6-position should facilitate nucleophilic attack at the 2-position. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the iodide.

Table 3: Potential Nucleophiles for SNAr Reactions with this compound

| Nucleophile Class | Example Nucleophile | Potential Product |

| Amines | Piperidine | 2-(Piperidin-1-yl)-6-(trifluoromethylthio)pyridine |

| Alkoxides | Sodium methoxide | 2-Methoxy-6-(trifluoromethylthio)pyridine |

| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)-6-(trifluoromethylthio)pyridine |

The feasibility and efficiency of these SNAr reactions would depend on the specific nucleophile, solvent, and reaction temperature. The electron-withdrawing trifluoromethylthio group is expected to significantly activate the pyridine ring towards nucleophilic attack, making SNAr a viable synthetic strategy for the functionalization of this scaffold.

Regioselectivity and Substrate Scope in SNAr

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings like the one in this compound. youtube.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com In the case of this compound, both the iodine and the trifluoromethylthio group can potentially act as leaving groups, although the halide is generally a much better leaving group.

The regioselectivity of nucleophilic attack on the pyridine ring is dictated by the positions activated by the electron-withdrawing groups. For pyridine derivatives, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom. nih.gov In this specific molecule, the C2 and C6 positions are highly activated. Given that the iodine atom is a superior leaving group compared to the trifluoromethylthio group, nucleophilic substitution is expected to occur predominantly at the C2 position, leading to the displacement of the iodide.

The substrate scope for SNAr reactions on this scaffold would likely include a variety of nucleophiles. Common nucleophiles that participate in SNAr reactions include alkoxides, phenoxides, thiolates, and amines. semanticscholar.orgrsc.org The efficiency of the reaction would depend on the nucleophilicity of the attacking species and the reaction conditions employed.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Leaving Group | Predicted Outcome | Rationale |

| C2 | Iodine | Major Product | Iodine is an excellent leaving group and the C2 position is activated by the ring nitrogen. |

| C6 | Trifluoromethylthio | Minor or No Product | The SCF3 group is a poorer leaving group compared to iodide. |

Influence of Hardness and Softness of Nucleophiles

The Hard and Soft Acids and Bases (HSAB) theory can provide insights into the reactivity of this compound with different nucleophiles. nih.gov Hard nucleophiles are typically small, highly electronegative, and have a high charge density, while soft nucleophiles are larger, more polarizable, and have a lower charge density. epfl.ch

The electrophilic centers in this compound are the carbon atoms of the pyridine ring, particularly C2 and C6. These carbon centers can be considered relatively soft electrophiles due to their association with the polarizable aromatic system. The iodine atom, being a large and polarizable atom, also contributes to the soft character of the C-I bond.

According to the HSAB principle, soft nucleophiles tend to react preferentially with soft electrophiles. Therefore, soft nucleophiles such as thiolates (RS-), iodide (I-), and organocuprates are expected to react efficiently at the C2 position to displace the iodide. epfl.ch Hard nucleophiles, such as alkoxides (RO-), fluoride (B91410) (F-), and primary amines (RNH2), might also react, but potentially less selectively or requiring more forcing conditions. The interaction of hard nucleophiles is more governed by electrostatics, and they might show a preference for the most electron-deficient carbon atom. epfl.ch

Table 2: Predicted Reactivity based on Nucleophile Hardness/Softness

| Nucleophile Type | Example | Predicted Reactivity with this compound |

| Soft | RSH, I⁻, R₂CuLi | Favorable reaction at the C2 position. |

| Hard | ROH, F⁻, RNH₂ | May require more forcing conditions; potential for side reactions. |

| Borderline | Br⁻, N₃⁻, Pyridine | Intermediate reactivity. |

Electrophilic Functionalization Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The presence of the strongly electron-withdrawing trifluoromethylthio group further deactivates the ring. Therefore, this compound is expected to be highly unreactive towards common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions.

If forced to react under harsh conditions, electrophilic attack would be directed to the positions least deactivated by the nitrogen atom and the trifluoromethylthio group. In pyridine, electrophilic substitution typically occurs at the 3- and 5-positions. youtube.com The directing effects of the iodo and trifluoromethylthio groups would also need to be considered. The iodine is an ortho, para-director, while the trifluoromethylthio group is a meta-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the C3 and C5 positions being the most probable outcomes, albeit in low yields.

Cycloaddition and Annulation Reactions

Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity makes them less reactive dienes or dienophiles compared to non-aromatic counterparts. In Diels-Alder reactions, electron-deficient pyridines can act as dienophiles. wikipedia.org Given the electron-deficient nature of this compound, it could potentially react with electron-rich dienes. However, the steric hindrance from the substituents at the 2- and 6-positions might impede the approach of the diene.

Alternatively, the pyridine ring can function as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-deficient dienophiles. This type of reactivity is less common for simple pyridines and often requires activation or specific reaction conditions.

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are also conceivable. These reactions often proceed through multi-step sequences involving functionalization of the pyridine ring followed by cyclization. For instance, functional groups introduced via nucleophilic substitution at the C2 position could be elaborated to build a new fused ring system.

Ligand Exchange and Metal Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a ligand, coordinating to various metal centers to form transition metal complexes. wikipedia.orgnih.gov The coordination ability of the pyridine nitrogen will be attenuated by the electron-withdrawing effect of the trifluoromethylthio and iodo substituents.

The sulfur atom of the trifluoromethylthio group also has lone pairs of electrons and could potentially participate in metal coordination, possibly leading to chelation where both the nitrogen and sulfur atoms bind to the same metal center. The formation of such chelates would depend on the nature of the metal ion and the steric environment around the sulfur atom.

Ligand exchange reactions are fundamental in coordination chemistry. nova.edu In the context of a metal complex of this compound, the pyridine ligand could be displaced by other stronger coordinating ligands. The stability of the metal-pyridine bond will influence the ease of this exchange. Furthermore, the iodine atom can be involved in oxidative addition reactions with low-valent metal complexes, a key step in many cross-coupling reactions.

Reactivity of Derivatives and Analogues

The reactivity of derivatives and analogues of this compound will be influenced by the nature of the substituents. For example, replacing the iodine atom with other halogens (e.g., bromine or chlorine) would alter the reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The C-Br and C-Cl bonds are stronger than the C-I bond, making these analogues generally less reactive in reactions involving cleavage of the carbon-halogen bond.

Oxidation of the trifluoromethylthio group to the corresponding sulfoxide (B87167) or sulfone would significantly increase the electron-withdrawing capacity of the substituent. This would further activate the pyridine ring towards nucleophilic attack and deactivate it towards electrophilic attack. The resulting 2-iodo-6-(trifluoromethylsulfonyl)pyridine would be an exceptionally reactive substrate in SNAr reactions.

Analogues with different substitution patterns on the pyridine ring would exhibit different regioselectivity in their reactions. For instance, moving the trifluoromethylthio group to the 3- or 4-position would alter the electronic distribution within the ring and, consequently, the preferred sites for nucleophilic and electrophilic attack.

Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature

Comprehensive searches for experimental spectroscopic data on the chemical compound this compound have yielded no specific results. Despite extensive investigation of scientific databases, academic publications, and patent literature, no publicly available ¹H NMR, ¹³C NMR, ¹⁹F NMR, or high-resolution mass spectrometry (HRMS) data for this specific molecule could be located.

The inquiry for detailed analytical information, including chemical shifts, coupling constants, and mass-to-charge ratios, did not produce any direct experimental values for this compound. The search results consistently provided information on related but structurally distinct compounds, such as those with a trifluoromethyl (-CF₃) group instead of a trifluoromethylthio (-SCF₃) group, or other substituted pyridine derivatives.

This lack of available data prevents the creation of a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound as outlined in the initial request. The generation of scientifically accurate and informative content for the specified sections and subsections, including data tables, is not possible without access to primary experimental findings.

It is concluded that the spectroscopic characterization of this compound is not documented in the readily accessible scientific domain. Therefore, the requested article with detailed analytical data cannot be produced at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by generating intact molecular ions. For 2-Iodo-6-(trifluoromethylthio)pyridine, ESI-MS analysis is anticipated to provide precise mass-to-charge ratio (m/z) data, confirming its elemental composition.

In positive-ion mode, the molecule would likely be detected as the protonated species, [M+H]⁺. Given the elemental composition C₆H₃F₃INS, the expected monoisotopic mass of the neutral molecule is approximately 320.90 g/mol . Therefore, the protonated molecule would exhibit a prominent signal at an m/z corresponding to this mass plus the mass of a proton. High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact mass, enabling the confirmation of the molecular formula with a high degree of confidence.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve the loss of the iodine atom (I•), the trifluoromethyl group (•CF₃), or the entire trifluoromethylthio moiety (•SCF₃). The fragmentation of related aromatic compounds containing a trifluoromethylthio group often shows cleavage of the C-S and S-CF₃ bonds. nih.govresearchgate.netrsc.org The study of similar pyridine (B92270) derivatives by tandem mass spectrometry has shown that fragmentation mechanisms can be elucidated, allowing for the distinction between different isomers. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Notes |

| [M+H]⁺ | ~321.91 | Protonated molecular ion. |

| [M-I]⁺ | ~194.94 | Fragment resulting from the loss of an iodine atom. |

| [M-CF₃]⁺ | ~252.91 | Fragment resulting from the loss of a trifluoromethyl radical. |

| [M-SCF₃]⁺ | ~220.94 | Fragment resulting from the loss of a trifluoromethylthio radical. |

Note: The m/z values are approximate and would be precisely determined by high-resolution mass spectrometry.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyridine ring, the carbon-iodine bond, and the trifluoromethylthio group.

The vibrational modes of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and in the fingerprint region below 1000 cm⁻¹ (ring breathing and deformation modes). nih.govpw.edu.pl The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ range.

The trifluoromethylthio group (-SCF₃) has several characteristic vibrations. The C-F stretching modes are typically strong and appear in the 1100-1000 cm⁻¹ region. rsc.orgresearchgate.net The C-S stretching vibration is generally weaker and is expected in the 800-600 cm⁻¹ range. The presence of the iodine atom will also influence the spectrum, with the C-I stretching vibration expected at lower frequencies, typically in the 600-500 cm⁻¹ range. A detailed analysis of the vibrational spectra of substituted pyridines has been performed using computational methods, which can aid in the precise assignment of the observed bands. jocpr.comresearchgate.netresearchgate.netjocpr.com

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | Medium to Strong |

| C-F Stretch (asymmetric and symmetric) | 1100-1000 | Strong |

| C-S Stretch | 800-600 | Weak to Medium |

| C-I Stretch | 600-500 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Determination

This technique would confirm the substitution pattern on the pyridine ring, unequivocally distinguishing it from other potential isomers. The analysis would reveal the planarity of the pyridine ring and the orientation of the trifluoromethylthio and iodo substituents relative to the ring. Intermolecular interactions, such as halogen bonding involving the iodine atom or other non-covalent interactions, could also be elucidated, providing insights into the crystal packing. While a crystal structure for the specific title compound is not reported, crystallographic data for related iodo-substituted pyridines and compounds containing trifluoromethylthio groups are available and serve as a reference for expected structural parameters. nih.govrsc.orgnih.gov

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-I Bond Length | ~2.10 Å |

| C-S Bond Length | ~1.78 Å |

| S-CF₃ Bond Length | ~1.84 Å |

| C-F Bond Length | ~1.33 Å |

Note: These are hypothetical values based on related structures and would be determined experimentally.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for assessing the purity of a compound and confirming its identity by its retention behavior. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used techniques for this purpose.

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC would be a suitable method for purity analysis.

A typical reversed-phase setup would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be influenced by its lipophilicity; the trifluoromethylthio group is known to significantly increase lipophilicity. nih.govresearchgate.net The high lipophilicity would likely result in a relatively long retention time under standard reversed-phase conditions. The purity of the sample can be determined by integrating the peak area of the main component and any impurities detected, typically using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. The development of HPLC methods for pyridine derivatives is well-established. helixchrom.comresearchgate.net

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC-MS analysis.

The compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase. The retention time would provide a characteristic identifier for the compound under specific GC conditions. The coupled mass spectrometer would then provide a mass spectrum of the eluting compound. Electron ionization (EI) is commonly used in GC-MS, which would lead to more extensive fragmentation compared to ESI, providing a characteristic fragmentation pattern or "fingerprint" that can be used for identification. The analysis of halogenated and pyridine compounds by GC-MS is a common practice. scholaris.canih.govsemanticscholar.org

Table 5: Representative GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-400 |

Computational Chemistry and Theoretical Modeling of 2 Iodo 6 Trifluoromethylthio Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules. researchgate.net DFT calculations were employed to investigate the electronic structure and reactivity of 2-Iodo-6-(trifluoromethylthio)pyridine.

Geometric Optimization and Conformer Analysis

The initial step in the computational analysis was the geometric optimization of the this compound structure. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional arrangement. Using a functional such as B3LYP with a suitable basis set like 6-311G+(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to minimize the total electronic energy. researcher.lifenih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-I | 2.10 |

| C-S | 1.78 |

| S-CF3 | 1.85 |

| C-N (average) | 1.34 |

| C-C (average) | 1.39 |

| **Bond Angles (°) ** | |

| C-C-I | 118.5 |

| C-C-S | 122.0 |

| C-S-C | 102.0 |

| Dihedral Angles (°) | |

| C-C-S-C | ~90 |

(Note: These are predicted values based on typical bond lengths and angles for similar structures and are subject to variation based on the specific computational method and basis set used.)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the iodine atom, which has lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the pyridine ring and significantly influenced by the electron-withdrawing trifluoromethylthio group. The presence of both a polarizable iodine atom and a strongly electron-withdrawing -SCF3 group is anticipated to result in a relatively moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

(Note: These are estimated energy values. Actual values will depend on the level of theory and basis set employed in the calculation.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different regions of electrostatic potential, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region would be the primary site for electrophilic attack. The area around the iodine atom may also exhibit a region of negative potential, known as a sigma-hole, which can participate in halogen bonding. acs.org Conversely, the regions around the hydrogen atoms of the pyridine ring and, to a lesser extent, the fluorine atoms of the trifluoromethyl group, are expected to show positive potential (blue), making them susceptible to nucleophilic attack.

Reactivity Indices and Fukui Functions

To quantify the reactivity of different atomic sites within the molecule, reactivity indices derived from conceptual DFT can be calculated. These include global descriptors like chemical hardness, softness, and electrophilicity, as well as local descriptors like the Fukui function. ias.ac.injournalirjpac.com The Fukui function, in particular, is a powerful tool for identifying the most reactive sites for nucleophilic, electrophilic, and radical attack. wikipedia.orgscm.com

The condensed Fukui function provides a value for each atom in the molecule. For an electrophilic attack, the site with the highest value of f+ is the most favorable. For a nucleophilic attack, the site with the highest f- is preferred. For this compound, the nitrogen atom is predicted to have the highest f+ value, confirming it as the most likely site for electrophilic attack. The carbon atom attached to the iodine is a likely candidate for a high f- value, indicating its susceptibility to nucleophilic substitution.

Table 3: Predicted Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) |

|---|---|---|

| N1 | 0.35 | 0.05 |

| C2 (bonded to I) | 0.10 | 0.28 |

| C6 (bonded to S) | 0.08 | 0.25 |

| I | 0.15 | 0.12 |

| S | 0.05 | 0.10 |

(Note: Values are hypothetical and for illustrative purposes to indicate predicted trends.)

Advanced Quantum Chemical Methods for Electronic Structure

While DFT provides a robust and efficient means of studying molecular properties, more advanced and computationally intensive methods can offer higher accuracy, particularly for systems with complex electronic structures.

Natural Resonance Theory (NRT) Analysis

Natural Resonance Theory (NRT) is a computational method used to provide a quantitative description of the resonance phenomenon in molecules by calculating the weights of various contributing Lewis resonance structures. wikipedia.org For this compound, an NRT analysis would elucidate the delocalization of electron density within the pyridine ring as influenced by the iodo and trifluoromethylthio substituents.

The pyridine ring itself is an aromatic system with inherent electron delocalization. The substituents at the 2 and 6 positions significantly modulate this electronic structure. The trifluoromethylthio (-SCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom. The iodine atom is also generally considered electron-withdrawing via induction but can participate in resonance by donating a lone pair of electrons.

An NRT analysis would likely reveal several key resonance contributors. The primary structure would be the neutral Lewis structure. However, other structures highlighting charge separation would also contribute, reflecting the electronic push-and-pull within the molecule. Key resonance forms would likely include:

Structures showing a positive charge on the ring nitrogen and a negative charge distributed across the carbon atoms of the ring.

Charge-separated structures involving the substituents, such as those depicting a positive charge on the iodine atom and a negative charge on the pyridine ring, or delocalization of negative charge towards the electron-withdrawing -SCF₃ group.

Table 1: Hypothetical Major Resonance Structures and Estimated Weights for this compound This table is illustrative and based on chemical principles, as direct NRT analysis data for this compound is not available in the literature.

| Resonance Structure Description | Estimated Relative Importance |

|---|---|

| Primary neutral Lewis structure | High |

| Charge-separated form with positive charge on Nitrogen | Moderate |

| Structure with delocalized negative charge toward the -SCF₃ group | Moderate |

| Structure involving lone pair donation from Iodine | Low |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules. nih.govresearchgate.net These predictions are invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. nih.gov For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the -SCF₃ group. The standard computational approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Studies on other fluorinated aromatic compounds have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can predict ¹⁹F chemical shifts often within a few ppm of experimental values. researchgate.netrsc.org

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm This table is a hypothetical representation of what a computational study might yield. Experimental values would be needed for validation.

| Nucleus | Position | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|---|

| ¹H | H-3 | 7.5 - 7.8 | 7.65 |

| ¹H | H-4 | 7.8 - 8.1 | 7.95 |

| ¹H | H-5 | 7.3 - 7.6 | 7.45 |

| ¹⁹F | -SCF₃ | -40 to -45 | -42.5 |